N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide
Description
N-[2-(2-Fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-fluorophenethylamine moiety linked to a substituted coumarin (chromen-2-one) core. The coumarin scaffold is substituted with a methoxy group at position 7 and a methyl group at position 4, which may enhance lipophilicity and modulate electronic properties.
Properties
Molecular Formula |
C21H20FNO4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20FNO4/c1-13-16-8-7-15(26-2)11-19(16)27-21(25)17(13)12-20(24)23-10-9-14-5-3-4-6-18(14)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,24) |
InChI Key |
PLAKERBFEHCZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and aluminum chloride as the catalyst.
Formation of the Final Compound: The final step involves the coupling of the fluorophenyl ethyl group with the chromen-2-one derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s coumarin core distinguishes it from derivatives with simpler acetamide backbones (e.g., compounds 30 and ) or heterocyclic systems like thienopyrimidinones .
The 2-fluorophenethyl chain may enhance metabolic stability relative to non-fluorinated alkyl chains (e.g., compound 30’s butyl group ).
Crystallographic and Stability Considerations
- The crystal structure of N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveals intermolecular hydrogen bonding (N–H···O), stabilizing the lattice. Similar interactions may govern the solubility and crystallinity of the target compound.
- Stereochemical complexity (e.g., optical activity in compound 32 , [α]²²D = +61.1) is absent in the target compound’s structure, simplifying synthesis and purification.
Biological Activity
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by a fluorophenyl group and a methoxy-substituted chromenone moiety. Its molecular formula is , with a molecular weight of approximately 440.5 g/mol. The presence of the fluorine atom may enhance its lipophilicity and biological activity.
Structural Formula
The structural representation can be summarized as follows:
Antioxidant Activity
Research indicates that derivatives of coumarin, particularly those similar to the chromenone structure found in this compound, exhibit significant antioxidant properties. A study showed that compounds with specific substituents on the coumarin moiety demonstrated varying degrees of anti-lipid peroxidation activity, which is crucial for cellular protection against oxidative stress .
Enzyme Inhibition
Tyrosinase Inhibition: The compound's potential as a tyrosinase inhibitor has been evaluated due to its relevance in skin pigmentation disorders and cosmetic applications. In vitro assays revealed that certain derivatives could inhibit tyrosinase activity significantly, with IC50 values indicating effective concentrations .
Table 1: Tyrosinase Inhibition Data
| Compound | % Inhibition | IC50 (µM) |
|---|---|---|
| 7 | 98.66 ± 1.57 | >100 |
| 8 | 44.32 ± 4.16 | n.d |
| 9 | 77.57 ± 4.11 | >100 |
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown that compounds with similar structures can exhibit selective toxicity, potentially making them candidates for anticancer therapies. However, specific data on this compound's cytotoxic effects remain limited.
Study on Antioxidative Properties
In a recent study published in PMC, researchers synthesized several coumarin derivatives and evaluated their antioxidative properties using lipid peroxidation assays . The findings suggested that modifications to the chromenone structure could enhance antioxidant capacity, implying that this compound may also possess similar beneficial effects.
Tyrosinase Inhibition Research
Another pivotal study focused on the inhibitory effects of various coumarin derivatives on tyrosinase activity. The results indicated that specific structural features directly correlated with inhibition potency, suggesting that this compound might be further optimized for enhanced efficacy in skin-related applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
